26-Deoxycimicifugoside 26-Deoxycimicifugoside 26-Deoxycimicifugoside is a natural product found in Actaea asiatica, Actaea racemosa, and Actaea simplex with data available.
See also: Black Cohosh (part of).
Brand Name: Vulcanchem
CAS No.: 214146-75-5
VCID: VC0190962
InChI: InChI=1S/C37H54O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h9,18,20-22,24-30,39-41H,8,10-17H2,1-7H3/t18-,20-,21+,22+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1
SMILES: CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C
Molecular Formula: C37H54O10
Molecular Weight: 658.8 g/mol

26-Deoxycimicifugoside

CAS No.: 214146-75-5

Cat. No.: VC0190962

Molecular Formula: C37H54O10

Molecular Weight: 658.8 g/mol

* For research use only. Not for human or veterinary use.

26-Deoxycimicifugoside - 214146-75-5

Specification

CAS No. 214146-75-5
Molecular Formula C37H54O10
Molecular Weight 658.8 g/mol
IUPAC Name [(1R,1'S,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate
Standard InChI InChI=1S/C37H54O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h9,18,20-22,24-30,39-41H,8,10-17H2,1-7H3/t18-,20-,21+,22+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1
Standard InChI Key PBKJAWKRZRAQQO-YTGDHQJGSA-N
Isomeric SMILES C[C@@H]1C[C@@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C
SMILES CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C
Canonical SMILES CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C

Introduction

Chemical Structure and Properties

26-Deoxycimicifugoside, identified by CAS number 214146-75-5, is a triterpene glycoside with the empirical formula C37H54O10 and a molecular weight of 658.82 . The compound is formally named as [(1R,1'S,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate, though it is also known by the synonym 7,8-Didehydro-27-deoxyactein . Its structure incorporates a β-D-xylopyranoside moiety attached to a complex cyclolanostane-type triterpene backbone with multiple epoxy groups . The compound is structurally related to other triterpene glycosides found in Cimicifuga species, sharing core structural elements while differing in specific functional groups.

Physicochemical Properties

The physicochemical properties of 26-Deoxycimicifugoside are summarized in the table below:

PropertyValueReference
Melting Point260-262°C
Density1.34±0.1 g/cm³ (Predicted)
LogP3.63
Hydrogen Bond Donor Count3
pKa13.03±0.70 (Predicted)
PubChem CID72941763
AppearanceWhite to off-white solid/powder

26-Deoxycimicifugoside demonstrates specific solubility characteristics that are important for both research applications and potential pharmaceutical formulations. It is readily soluble in several organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound's LogP value of 3.63 indicates moderate lipophilicity, which may influence its absorption and distribution in biological systems . For research purposes, the stability of 26-Deoxycimicifugoside requires consideration, with recommendations for protection from light during storage and transportation .

Natural Sources

26-Deoxycimicifugoside has been identified in multiple plant species belonging to the Actaea (formerly Cimicifuga) genus, which are members of the Ranunculaceae family. Specifically, the compound has been reported in Actaea asiatica, Actaea racemosa (commonly known as black cohosh), and Actaea simplex . Black cohosh has a long history of medicinal use, particularly in traditional Chinese medicine and by Native American populations for various women's health conditions. In plant extracts, 26-Deoxycimicifugoside has been quantified at concentrations of approximately 1.55% in some preparations and 1.31% in others, indicating it is a minor but consistent constituent of these botanical sources .

The content of triterpene glycosides, including 26-Deoxycimicifugoside, can vary significantly between different Cimicifuga extracts. Analysis of different black cohosh extracts revealed varying total triterpene glycoside content, with some extracts containing as much as 26.69% total triterpene glycosides while others contained only 14.62% or as little as 0.87% . This variation highlights the importance of standardization for research and potential therapeutic applications involving these compounds. Extraction methods, plant part used, harvest time, and geographic origin are factors that may influence the concentration of 26-Deoxycimicifugoside in botanical materials.

Biological Activity

Medicinal Applications

26-Deoxycimicifugoside has been identified as a compound of interest in traditional Chinese medicine, particularly for the treatment of Systemic Lupus Erythematosus (SLE) . SLE is an autoimmune disease characterized by inflammation and tissue damage throughout the body, and finding effective treatments with fewer side effects remains an ongoing challenge. The potential immunomodulatory properties of triterpene glycosides from Cimicifuga species may contribute to their traditional use in conditions with inflammatory or immune system components. While the specific mechanisms of action remain to be fully elucidated, the traditional applications provide direction for modern pharmacological investigations.

Research Methods and Techniques

The study of 26-Deoxycimicifugoside and related compounds has employed various analytical and biological methods to characterize their properties and activities. Analytical techniques for identification and quantification typically include high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. For biological activity assessment, cell proliferation assays using cancer cell lines have been a primary approach. In one study, MDA-MB-453 human breast cancer cells were exposed to increasing concentrations of extracts or purified triterpene glycosides for 96 hours, followed by cell counting using a Coulter Counter to determine cell viability and calculate IC50 values .

Fluorescent microscopy techniques have been employed to investigate the cellular effects of structurally related compounds. For example, actein's effects on MCF7 and MDA-MB-453 cells were examined by staining cell nuclei with DAPI and actin filaments with Texas Red-X Phalloidin after treatment . This approach revealed that actein altered the distribution of actin filaments and induced apoptosis in these cells, suggesting potential mechanisms of action. Similar methodologies could be applied to investigate the specific cellular effects of 26-Deoxycimicifugoside, potentially revealing its mechanism of action at the cellular level.

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